(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride

Influenza A Virus M2 Ion Channel Antiviral Resistance

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride, the hydrochloride salt of (-)-isopinocampheylamine, is a chiral bicyclic primary amine derived from the pinane scaffold. It is characterized by four defined stereocenters and serves a dual role in medicinal chemistry and organic synthesis.

Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
Cat. No. B12834111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride
Molecular FormulaC10H20ClN
Molecular Weight189.72 g/mol
Structural Identifiers
SMILESCC1C2CC(C2(C)C)CC1N.Cl
InChIInChI=1S/C10H19N.ClH/c1-6-8-4-7(5-9(6)11)10(8,2)3;/h6-9H,4-5,11H2,1-3H3;1H/t6-,7+,8-,9-;/m1./s1
InChIKeyFJDRRWMHEAHOSA-LXZWUTDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride: Sourcing Guide for a Chiral Pinane-Derived M2 Inhibitor and Asymmetric Synthesis Building Block


(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride, the hydrochloride salt of (-)-isopinocampheylamine, is a chiral bicyclic primary amine derived from the pinane scaffold. It is characterized by four defined stereocenters and serves a dual role in medicinal chemistry and organic synthesis. In virology, it is a validated inhibitor of the influenza A virus M2 proton channel [1]. In synthetic chemistry, it functions as a chiral auxiliary and a precursor for C₁-symmetric ligands used in enantioselective catalysis [2].

Why Generic Substitution Fails for (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride: Stereochemical and Biological Specificity Risks


Substituting this compound with a generic pinanamine, a different stereoisomer, or an achiral adamantane analog introduces significant risks of functional failure. The (1R,2R,3R,5S) stereochemistry is critical for biological activity; the enantiomer (1S,2S,3S,5R)-(+)-isopinocampheylamine, while also an M2 inhibitor, may not exhibit identical potency or pharmacokinetic profiles [1]. More critically, the compound's M2 inhibitory potency has been quantitatively shown to exceed that of the clinical adamantane drug amantadine by several-fold [1]. Using amantadine or its analogs as a substitute would mean accepting a 4.4-fold lower potency against the wild-type M2 target, alongside well-documented clinical resistance issues that the pinanamine scaffold was specifically designed to overcome. In asymmetric catalysis, racemic or enantiomerically impure sources will directly erode or nullify enantiomeric excess in product formation, as the chiral induction is derived from the defined stereochemistry of the pure enantiomer [2].

Quantitative Differentiation Evidence for (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride Against Comparators


M2 Proton Channel Inhibition Potency: (-)-Isopinocampheylamine vs. Amantadine

The target compound, as its free base (-)-isopinocampheylamine, exhibits a 4.4-fold greater inhibitory potency against the influenza A virus M2 proton channel compared to the clinical drug amantadine. This quantitative superiority was established in the foundational study by Zhao et al. (2011) and cited in subsequent in silico optimization work [1]. The data positions the compound as a more potent starting point for developing next-generation M2 inhibitors, particularly relevant given the widespread resistance to adamantane-based drugs.

Influenza A Virus M2 Ion Channel Antiviral Resistance

Enantioselective Catalysis: Cu(II)-Mediated Asymmetric Henry Reaction Performance

A C₁-symmetric dinitrogen ligand derived directly from (1R,2R,3R,5S)-(-)-isopinocampheylamine enables a Cu(II)-catalyzed asymmetric Henry (nitroaldol) reaction. The catalytic system achieves high yields (up to 97%) and moderate to good enantioselectivities (up to 67% ee for aliphatic aldehydes; 55–76% ee for benzaldehyde) [1]. This performance is a direct consequence of the aminopinane backbone's rigid chirality. Comparable ligands derived from simpler or non-chiral amines would not induce enantioselectivity.

Asymmetric Catalysis Henry Reaction Enantioselective Synthesis

Physical Identity & Quality Control: Specific Optical Rotation as an Enantiopurity Benchmark

The specific optical rotation of the free base serves as a quantifiable, batch-traceable parameter for verifying the correct enantiomer and enantiopurity. The reported value for the neat enantiomer is [α]²¹/D −42° (neat) , with commercial supplier specifications typically setting a release range of −38.0° to −44.0° (20 °C, 589 nm) . This level of stereochemical specification is indispensable for procurement in asymmetric synthesis, where the opposite enantiomer ((+)-isopinocampheylamine) or racemic mixtures would fundamentally alter or destroy the desired chiral induction.

Chiral Analysis Quality Control Enantiomeric Purity

High-Value Application Scenarios for (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride Procurement


Scaffold-Hopping Medicinal Chemistry for Next-Generation Anti-Influenza M2 Inhibitors

Given the 4.4-fold greater potency of this compound against the M2 channel compared to amantadine [1], it is a superior starting point for scaffold-hopping medicinal chemistry campaigns. Research groups procuring this compound can directly leverage the pinane scaffold to develop novel M2 inhibitors with the goal of overcoming adamantane resistance. The hydrochloride salt provides improved handling characteristics (solid vs. liquid free base) and aqueous solubility for biological assay preparation.

Synthesis of C₁-Symmetric Chiral Ligands for Enantioselective Catalysis

The defined (1R,2R,3R,5S) stereochemistry is essential for constructing C₁-symmetric ligands that induce asymmetry in reactions such as the Henry reaction [2]. Organic synthesis laboratories requiring chiral auxiliaries or ligands for transition metal-catalyzed transformations will select this specific enantiomer to achieve the desired absolute configuration in their products. The use of the hydrochloride salt in ligand synthesis can simplify purification steps involving acidic workup.

Chiral Resolution and Derivatization Agent for Carboxylic Acids

Enantiomerically pure isopinocampheylamine has been demonstrated as an effective chiral derivatizing agent for gas chromatographic analysis of optically active carboxylic acids [3]. Procurement of the single enantiomer as its hydrochloride salt is mandatory for this application, as any contamination with the opposite enantiomer would directly compromise the accuracy of enantiomeric excess determination. The solid salt form facilitates precise weighing for analytical method development.

Quote Request

Request a Quote for (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.